(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide
Description
(4-Methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide is a synthetic sulfonamide derivative characterized by a methanesulfonamide core linked to a 4-methylphenyl group and a 4-phenylpiperidine carbonyl moiety. The phenylpiperidine component introduces lipophilicity and conformational rigidity, factors critical for receptor binding in pharmacological contexts.
Properties
IUPAC Name |
N-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)21-20(23)22-13-11-19(12-14-22)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYOTOKCPASHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N2CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideSimilar compounds such as mephedrone (4-mmc) are known to interact with the central nervous system, resulting in psychoactive effects.
Mode of Action
The exact mode of action of This compoundIt’s worth noting that similar compounds like mephedrone (4-mmc) inhibit the reuptake of monoamines by neurons, decreasing the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase.
Biochemical Pathways
The specific biochemical pathways affected by This compoundSimilar compounds like mephedrone (4-mmc) are known to affect the central nervous system, which involves a complex network of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process.
Result of Action
The specific molecular and cellular effects of This compoundSimilar compounds like mephedrone (4-mmc) are known to induce hallucinations and stimulate the mind.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s worth noting that the action of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the organism.
Biological Activity
(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide, a compound of interest in medicinal chemistry, has been investigated for its biological activity in various contexts, particularly in relation to neuropharmacology and potential therapeutic applications. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 348.47 g/mol
The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties. The presence of a piperidine ring suggests potential interactions with neurotransmitter systems.
Pharmacological Profile
Research indicates that this compound exhibits significant activity at various receptor sites, particularly those involved in the central nervous system (CNS).
-
Receptor Interactions :
- NR2B Receptor Antagonism : This compound has been shown to act as a selective antagonist at the NR2B subtype of the NMDA receptor, which is implicated in pain processing and neurodegenerative diseases .
- Serotonin Receptor Modulation : It has also demonstrated activity at serotonin receptors, particularly affecting the 5-HT2C subtype, which plays a role in mood regulation and anxiety .
- In Vivo Studies :
Case Studies
A notable study published in 2023 utilized high-throughput screening to evaluate compounds similar to this compound for their ability to correct aberrant protein trafficking associated with neurodegenerative disorders. The findings highlighted its potential therapeutic applications in rare diseases characterized by protein mislocalization .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Excitatory Neurotransmission : By antagonizing NR2B receptors, the compound may reduce excitatory neurotransmission, providing a neuroprotective effect against excitotoxicity.
- Modulation of Serotonergic Pathways : Its interaction with serotonin receptors may influence mood and anxiety levels, offering insights into its potential as an antidepressant or anxiolytic agent.
Data Tables
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential in treating various medical conditions, particularly those related to metabolic and central nervous system disorders.
1.1 Metabolic Syndrome Treatment
- The compound has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing metabolic syndrome, including type 2 diabetes and obesity. This inhibition can lead to improved insulin sensitivity and reduced hypertension, making it a candidate for treating associated cardiovascular disorders .
1.2 Anticancer Activity
- Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated increased caspase activity in treated cancer cell lines, suggesting a mechanism that triggers programmed cell death .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide and related sulfonamide derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-phenylpiperidine carbonyl group in the target compound contrasts with the 6-methyl-2-pyridinylethyl group in , which introduces a heteroaromatic ring. Pyridine-containing analogs often exhibit enhanced binding to enzymes or receptors due to π-π stacking and hydrogen-bonding interactions.
Anti-Inflammatory Potential: Derivatives like N-(4-arylamidophenyl)methanesulfonamide () showed significant anti-inflammatory activity in murine models, suggesting that the target compound’s 4-methylphenyl and piperidine groups may similarly modulate inflammatory pathways.
In contrast, the target compound’s 4-methylphenyl group may prioritize lipophilicity over aqueous solubility.
Molecular Weight and Complexity :
- The carbazole-containing derivative () has a higher molecular weight (421.51 g/mol) due to its fused aromatic system, which may limit blood-brain barrier penetration compared to the target compound (370.47 g/mol).
Research Findings and Implications
- Enzyme Inhibition : Piperidine-carbonyl analogs (e.g., ) are frequently explored as enzyme inhibitors, with fluorophenyl derivatives () showing specificity for proteases like cathepsin B. The target compound’s phenylpiperidine motif may similarly target serine hydrolases or kinases.
- Synthetic Accessibility : The synthesis route for N-(4-arylamidophenyl) derivatives () involves nitroaniline intermediates, suggesting that the target compound could be synthesized via analogous multi-step protocols.
Preparation Methods
The introduction of the carbonyl group via carbamoylation is achieved using isocyanate reagents. US20080262236A1 demonstrates the reaction of 4-aminophenol derivatives with 4-chloro-3-trifluoromethylphenyl isocyanate in ethyl acetate or tetrahydrofuran (THF) at 20–70°C. For the target compound, analogous conditions apply:
- Reagent Solubility : Ethyl acetate is preferred due to its compatibility with isocyanates and ease of product isolation.
- Temperature Control : Maintaining 30–60°C prevents side reactions (e.g., oligomerization) and ensures high yields.
- Stoichiometry : A 1:1 molar ratio of amine to isocyanate is typical, with slight excess (1.05 equivalents) of isocyanate to drive completion.
- Dissolve 4-phenylpiperidine (1.0 equiv.) in ethyl acetate.
- Add 4-methylphenyl isocyanate (1.05 equiv.) dropwise at 40°C.
- Stir for 4–6 hours, cool to 20°C, and filter the precipitate.
- Yield: 89–93% after recrystallization from ethanol.
Sulfonylation to Introduce Methanesulfonamide
The final step involves sulfonylation of the secondary amine. US20030105133A1 and CN105820072A highlight methanesulfonyl chloride (MsCl) as the reagent of choice. The reaction is conducted in dichloromethane (DCM) or THF with a tertiary base (e.g., triethylamine) to scavenge HCl.
Key Considerations:
- Base Selection : Triethylamine or pyridine ensures efficient deprotonation.
- Temperature : 0–25°C minimizes sulfonic acid byproducts.
- Workup : Aqueous washes (NaHCO₃, brine) followed by silica gel chromatography yield >95% purity.
Table 2: Sulfonylation Optimization Data
| Condition | Optimal Value | Purity | Source |
|---|---|---|---|
| Solvent | DCM | 92–95% | |
| Base | Triethylamine | ||
| Reaction Time | 2–4 hours |
Comparative Analysis of Methodologies
Table 3: Method Efficiency Comparison
| Step | Patent | Yield | Purity |
|---|---|---|---|
| Piperidine Oxidation | CN110483376B | 85–91% | 90% |
| Carbamoylation | US20080262236 | 89–93% | 95% |
| Sulfonylation | US20030105133 | 90–95% | 95% |
Patent US20080262236A1 offers the most efficient carbamoylation protocol, while CN110483376B provides reliable piperidine precursors.
Q & A
Advanced Question
- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing groups increase sulfonamide acidity) .
- X-ray crystallography : Resolves steric hindrance from bulky substituents (e.g., 4-methylphenyl) by analyzing bond angles and packing interactions .
- Kinetic studies : Monitor hydrolysis rates under varying pH to assess substituent-dependent stability .
Which databases provide reliable physicochemical data for sulfonamide derivatives?
Basic Question
- PubChem : Validates molecular weight, CAS numbers, and spectral data via crowdsourced contributions .
- CAS Common Chemistry : Offers peer-reviewed entries for sulfonamide synthesis pathways and safety profiles .
- EPA DSSTox : Curates toxicity and environmental fate data, critical for hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
